N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety linked to a methoxybenzamide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and reproducibility. Additionally, green chemistry principles are often employed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including inflammation and cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications.
Comparison with Similar Compounds
N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide: Differing by the presence of a fluorine atom instead of a methoxy group, this compound exhibits distinct chemical reactivity and biological activity.
N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide: Featuring two ethoxy groups, this compound has unique solubility and pharmacokinetic properties.
N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide: With two methoxy groups, this compound shows different steric and electronic effects compared to the single methoxy derivative .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-10-5-2-4-9(8-10)14(19)17-12-7-3-6-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQQPPFEJGOJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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